9-Hydroxy-alpha-lapachone
Overview
Description
9-Hydroxy-alpha-lapachone is a natural phenol . It is a yellow powder that can be isolated from the herbs of Catalpa ovata . It has been found to exhibit potent inhibitory effects on lipopolysaccharide-induced NO synthesis in RAW 264.7 cells .
Molecular Structure Analysis
The molecular formula of 9-Hydroxy-alpha-lapachone is C15H14O4 . Its molecular weight is 258.3 . The compound is a type of quinone . The chemical name is 9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione .Chemical Reactions Analysis
9-Hydroxy-alpha-lapachone exhibits potent inhibitory effects with an IC50 of 4.64 µM on LPS-induced NO production in RAW 264.7 cells . This suggests that it may have anti-inflammatory activity .Physical And Chemical Properties Analysis
9-Hydroxy-alpha-lapachone is a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . The compound should be stored in a desiccated state at -20°C .Scientific Research Applications
Synthesis and Anticancer Properties
9-Hydroxy-alpha-lapachone, a derivative of α-lapachone, has been synthesized and evaluated for its anticancer properties. A study presented a synthetic method to obtain α- and β-pyran naphthoquinones with hydroxyl substituents, including 9-hydroxy-α-lapachone. These compounds displayed promising anticancer activities against several tumor cell lines, indicating their potential as anticancer agents. The enhanced pro-oxidant capacity of these compounds might contribute to their therapeutic efficacy (da Rocha et al., 2011).
Antiproliferative Activity
Further research on β-lapachone analogs, including α-lapachone derivatives, highlighted their significant antiproliferative activity in human solid tumor cell lines. The study emphasized the notable activity of 7-hydroxy-β-lapachone, a compound similar in structure to 9-hydroxy-α-lapachone, suggesting the potential of these derivatives in cancer therapy. The antiproliferative effects were associated with the induction of reactive oxygen species (ROS) and DNA damage (Ríos-Luci et al., 2012).
Intratumoral Drug Delivery
9-Hydroxy-alpha-lapachone, as part of the β-lapachone family, benefits from advancements in drug delivery systems. A study on β-lapachone–containing polymer implants (millirods) for intratumoral delivery in prostate cancer therapy showed significant tumor growth inhibition and increased survival rates in mice. The research highlights the potential of local, targeted drug delivery systems in enhancing the therapeutic efficacy of compounds like 9-hydroxy-alpha-lapachone (Dong et al., 2009).
Modulation of Drug Release Kinetics
The development of controlled drug release systems is crucial for enhancing the therapeutic potential of compounds like 9-hydroxy-alpha-lapachone. A study explored the use of beta-lap inclusion complexes with cyclodextrins (CDs) in polymer millirods to control drug release kinetics. This approach demonstrated the ability to tailor drug release rates, offering promising prospects for intratumoral drug delivery (Wang et al., 2006).
properties
IUPAC Name |
9-hydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-15(2)7-6-9-12(17)8-4-3-5-10(16)11(8)13(18)14(9)19-15/h3-5,16H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYROJYNCTNKRCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=C(O1)C(=O)C3=C(C2=O)C=CC=C3O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415768 | |
Record name | 9-hydroxy-alpha-lapachone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxy-alpha-lapachone | |
CAS RN |
22333-58-0 | |
Record name | 9-hydroxy-alpha-lapachone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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